![molecular formula C7H6BrN3 B1381200 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1820666-14-5](/img/structure/B1381200.png)
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
Übersicht
Beschreibung
“6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine” is a chemical compound with the CAS Number: 1820666-14-5 . It has a molecular weight of 212.05 . The compound is a powder and is stored at a temperature of 4 degrees .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, which are structurally similar to “this compound”, has been reported . The synthesis starts from both a preformed pyrazole or pyridine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[3,2-b]pyridine core with a bromine atom attached at the 6-position . The InChI string for this compound is InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 212.05 . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
- The primary targets of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine are not clearly recognized in the literature. However, it’s essential to note that this compound belongs to a class of pyrrolopyrazine derivatives, which have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with kinases, where it acts as an inhibitor. This inhibition can modulate signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been shown to bind to specific receptors on the cell surface, altering downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, preventing their phosphorylation activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard storage conditions, with minimal degradation observed over several months . Short-term exposure to this compound results in immediate inhibition of target enzymes and rapid induction of apoptosis in susceptible cell lines . Long-term studies have shown that continuous exposure can lead to sustained inhibition of cell proliferation and significant changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target proteins and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . The compound’s inhibition of metabolic enzymes also affects pathways such as glycolysis and the tricarboxylic acid cycle, reducing the production of ATP and other essential molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by binding to transcription factors and DNA . The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNCAVOUYPKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


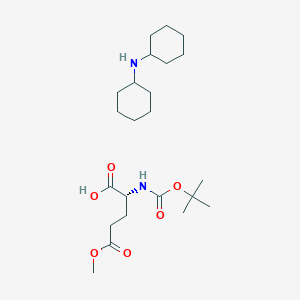
![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)

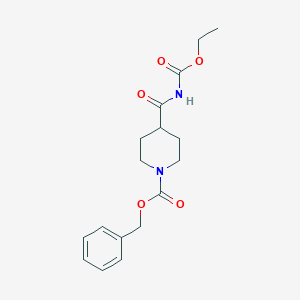
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)

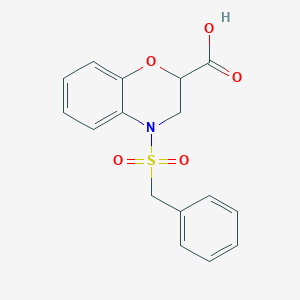
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
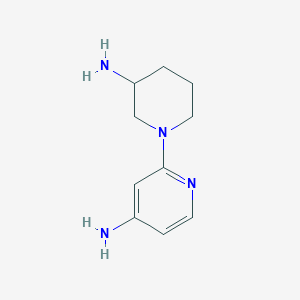
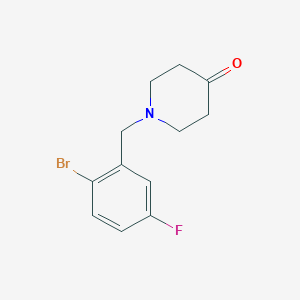
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)

![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
